Bufogenin
Overview
Description
Bufogenin is a bufadienolide compound, which is a type of steroid. This compound is known for its presence in the dried secretions of certain toad species, such as Bufo bufo gargarizans. It has a molecular formula of C24H32O4 and a molecular weight of 384.51 .
Preparation Methods
The synthesis of Bufogenin involves several steps. One method includes the selective dehydration of gamabufotalin with hydrochloric acid in methanol to form a 14-ene intermediate. This intermediate is then treated with hypobromous acid to form a bromohydrin, which is subsequently converted to this compound using pyridine
Chemical Reactions Analysis
Bufogenin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxy and hydroxy groups, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy and hydroxy sites.
Common reagents used in these reactions include hydrochloric acid, hypobromous acid, and pyridine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bufogenin has several scientific research applications:
Chemistry: It is used as a reference substance in chromatographic analysis and for the synthesis of other bufadienolide derivatives.
Biology: The compound is studied for its biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential therapeutic effects, particularly in the context of its cardiotonic properties.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Bufogenin involves its interaction with cellular targets, particularly the sodium-potassium ATPase enzyme. This interaction leads to an increase in intracellular calcium levels, which can enhance cardiac contractility. The compound’s effects on other molecular pathways are also being investigated .
Comparison with Similar Compounds
Bufogenin is similar to other bufadienolides, such as bufalin and cinobufagin. it is unique due to its specific epoxy and hydroxy functional groups, which confer distinct chemical and biological properties. These differences make it a valuable compound for research and potential therapeutic applications .
Similar Compounds
- Bufalin
- Cinobufagin
- Gamabufotalin
Properties
IUPAC Name |
5-(14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJNLYIJOCWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859371 | |
Record name | 3-Hydroxy-14,15-epoxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-39-4, 62859-81-8, 24183-15-1 | |
Record name | Resibufogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC248525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC237769 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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